Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate
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Overview
Description
Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate typically involves the reaction of pyrrolidine with a suitable ester precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where pyrrolidine is reacted with a dimethoxy-substituted ester in the presence of a suitable solvent such as tetrahydrofuran (THF) or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, suitable solvents like THF or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the ester and dimethoxy groups.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another ester with different substituents, used in similar applications.
Uniqueness
Methyl 4,4-dimethoxy-3-(pyrrolidin-1-yl)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrrolidine ring and the dimethoxy-substituted ester makes it a versatile compound for various applications .
Properties
CAS No. |
116273-92-8 |
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Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 4,4-dimethoxy-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-14-10(13)8-9(11(15-2)16-3)12-6-4-5-7-12/h8,11H,4-7H2,1-3H3 |
InChI Key |
ZIDNMKMGRVRDSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=CC(=O)OC)N1CCCC1)OC |
Origin of Product |
United States |
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